molecular formula C12H6ClN3S B2812242 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 143541-65-5

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2812242
CAS No.: 143541-65-5
M. Wt: 259.71
InChI Key: MCJLGBCVCPGBIF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring an imidazothiazole core substituted with a 4-chlorophenyl group at position 6 and a nitrile (-CN) group at position 5. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in oncology and enzyme modulation. The 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets such as kinases or nuclear receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLGBCVCPGBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, which is then cyclized with α-haloketones to yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes reduction to form primary amines or intermediate imines.

Reaction TypeReagent/ConditionsProductReference
Nitrile to AmineLithium aluminum hydride (LiAlH₄), THF, reflux5-Aminomethylimidazo[2,1-b]thiazole derivative
Partial ReductionDIBAL-H,低温条件Aldehyde intermediate

Key Findings :

  • Complete reduction with LiAlH₄ yields a primary amine, enhancing solubility for pharmacological applications .
  • Selective reduction to aldehydes (e.g., using DIBAL-H) enables further derivatization, such as oxime formation (as seen in CITCO synthesis) .

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions to form carboxylic acids or amides.

Reaction TypeReagent/ConditionsProductReference
Nitrile to Carboxylic AcidH₂SO₄ (conc.), H₂O, reflux5-Carboxyimidazo[2,1-b]thiazole derivative
Nitrile to AmideH₂O₂, NaOH, mild heating5-Carbamoylimidazo[2,1-b]thiazole

Key Findings :

  • Acidic hydrolysis produces carboxylic acids, which are intermediates for ester or peptide conjugates .
  • Amide formation under basic conditions retains the heterocyclic core while introducing hydrogen-bonding sites .

Nucleophilic Substitution

The 4-chlorophenyl group participates in coupling reactions under catalytic conditions.

Reaction TypeReagent/ConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-imidazo[2,1-b]thiazole hybrid
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineArylamino-imidazo[2,1-b]thiazole

Key Findings :

  • Palladium-catalyzed cross-couplings diversify the aryl group for structure-activity studies .
  • Electron-withdrawing chloro substituents enhance reactivity in metal-catalyzed reactions .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions to form fused heterocycles.

Reaction TypeReagent/ConditionsProductReference
Azomethine YlideIsatin, thiazolidine-4-carboxylic acid, MeOH/DCMSpirooxindole-imidazo[2,1-b]thiazole hybrid

Key Findings :

  • Azomethine ylides generated in situ undergo regioselective cycloaddition, forming spiro compounds with antitumor potential .
  • The nitrile’s electron-deficient nature enhances dipolarophile reactivity .

Oxidation Reactions

The nitrile group is stable under most oxidative conditions, but the heterocycle may undergo ring oxidation.

Reaction TypeReagent/ConditionsProductReference
Ring OxidationKMnO₄, acidic conditionsSulfoxide or sulfone derivatives

Key Findings :

  • Oxidation of the thiazole sulfur alters electronic properties, modulating bioactivity .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

ModificationReagent/ConditionsBiological TargetReference
Oxime FormationNH₂OH·HCl, EtOH, refluxConstitutive androstane receptor (CAR) agonist
Piperazine ConjugationSulfonyl chloride, DCM, baseCarbonic anhydrase II inhibitor

Key Findings :

  • CITCO (oxime derivative) acts as a potent CAR agonist, inducing cytochrome P450 enzymes .
  • Sulfonyl piperazine conjugates selectively inhibit hCA II, relevant for glaucoma therapy .

Scientific Research Applications

Pharmacological Applications

  • Agonist Activity on CAR :
    • CITCO has been identified as a potent and selective agonist for CAR with an EC50 value of 49 nM. This selectivity is significant as it shows a 50-fold preference for CAR over other nuclear receptors such as the pregnane X receptor (PXR) .
    • The activation of CAR by CITCO leads to the induction of cytochrome P450 enzymes, particularly CYP2B6, which plays a crucial role in drug metabolism .
  • Cancer Therapy :
    • Ovarian Cancer : CITCO has demonstrated potential in enhancing the sensitivity of ovarian cancer cells to anticancer agents. In vitro studies indicate that combining CITCO with various chemotherapeutics significantly increases cell proliferation in CAR-expressing ovarian cell lines compared to treatment with anticancer agents alone .
    • Brain Tumors : Research indicates that CITCO inhibits the growth and expansion of brain tumor stem cells (BTSCs). It induces cell cycle arrest and apoptosis specifically in CD133(+) BTSCs while sparing normal astrocytes. Furthermore, CITCO has shown efficacy in reducing the growth of BTSC xenografts in nude mice models, suggesting its potential as a therapeutic agent for brain tumors .

Case Study 1: Ovarian Cancer Treatment

  • Objective : To assess the efficacy of CITCO in enhancing chemotherapy response.
  • Methodology : In vitro assays were conducted using ovarian cancer cell lines expressing CAR.
  • Findings : The combination of CITCO with standard chemotherapeutic agents resulted in a statistically significant increase in cell death compared to controls treated with chemotherapy alone.

Case Study 2: Brain Tumor Stem Cells

  • Objective : To evaluate the effects of CITCO on BTSCs.
  • Methodology : BTSCs were cultured and treated with varying concentrations of CITCO.
  • Findings : A dose-dependent reduction in BTSC proliferation was observed, alongside increased apoptosis rates. In vivo studies confirmed reduced tumor growth in xenograft models treated with CITCO.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist for certain nuclear receptors, such as the constitutive androstane receptor (CAR), leading to the activation of downstream signaling pathways . This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring at position 6 significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent at Position 6 Key Properties/Activities Reference
6-(4-Fluorophenyl)imidazo[...]thiazole-5-carbaldehyde 4-Fluorophenyl Increased electronegativity may enhance metabolic stability; used in CAR ligand studies .
6-(4-Methylphenyl)sulfanyl-imidazo[...]carbonitrile 4-Methylphenyl Methyl group improves lipophilicity; potential applications in medicinal chemistry .
6-(4-Ethylphenyl)imidazo[...]carbaldehyde 4-Ethylphenyl Ethyl group increases molecular weight (256.32 g/mol) and alters pKa (predicted 3.16); may affect bioavailability .
6-(3-Trifluoromethylphenyl)thio-imidazo[...]carbaldehyde 3-Trifluoromethylphenyl Trifluoromethyl group enhances electron-withdrawing effects and steric bulk; impacts receptor binding affinity .

Functional Group Modifications at Position 5

The functional group at position 5 plays a critical role in biological activity:

Compound Name Functional Group at Position 5 Key Activities Reference
6-(4-Chlorophenyl)imidazo[...]carbonitrile Nitrile (-CN) Base structure; foundational for cytotoxicity studies (e.g., IC50 = 1.4 μM against MDA-MB-231 cells) .
CITCO (6-(4-Chlorophenyl)imidazo[...]oxime) Oxime (-CH=N-O-) Potent human CAR agonist; induces CYP2B6 and CYP3A4 at nanomolar concentrations .
6-(4-Chlorophenyl)imidazo[...]carbaldehyde Aldehyde (-CHO) Intermediate for synthesizing oxime derivatives; lower direct activity compared to CITCO .

Side Chain Modifications in Acetamide Derivatives

Derivatives with acetamide side chains exhibit varied cytotoxicity profiles:

Compound Name (from ) Side Chain Structure Cytotoxicity (IC50) Selectivity Notes Reference
5f (N-(6-chloropyridin-3-yl)acetamide) 6-Chloropyridinyl Moderate activity Less selective for cancer cell lines
5l (N-(6-(4-methoxybenzyl)piperazinyl)acetamide) 4-Methoxybenzyl-piperazinyl IC50 = 1.4 μM (MDA-MB-231) High selectivity vs. HepG2 (IC50 = 22.6 μM)
5j (N-(6-(4-methylpiperazinyl)acetamide) 4-Methylpiperazinyl IC50 = 118-120°C (melting point) Improved solubility due to polar piperazine

Key Research Findings

Cytotoxicity : The 4-chlorophenyl group enhances cytotoxicity, as seen in compound 5l (IC50 = 1.4 μM against MDA-MB-231), outperforming sorafenib (IC50 = 5.2 μM) .

Enzyme Induction: CITCO’s oxime group is critical for human CAR activation, distinguishing it from non-oxime analogs .

Structural Optimization : Substituting the phenyl ring with electron-withdrawing groups (e.g., -Cl, -CF3) improves metabolic stability and target affinity .

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₇ClN₂OS
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 82588-41-8
  • Melting Point : 192-195 °C

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

  • Mechanism of Action : The compound acts as an agonist for the Constitutive Androstane Receptor (CAR), which plays a crucial role in regulating the expression of genes involved in drug metabolism and cellular proliferation. In particular, it has been shown to enhance the expression of CYP2B6, a key enzyme in drug metabolism, thereby potentially increasing the effectiveness of chemotherapeutic agents .
  • Case Studies :
    • In a study involving ovarian cancer cell lines, treatment with this compound significantly improved cell proliferation when combined with standard anticancer therapies. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
    • The compound demonstrated selective activity with an EC50 value of 49 nM in CAR assays, indicating its potency as a CAR agonist compared to other nuclear receptors .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole structures exhibit significant antibacterial and antifungal properties. The presence of the thiazole moiety is critical for these activities, suggesting that modifications to this structure can enhance efficacy against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

Compound ModificationEffect on Activity
Chlorine substitution on phenyl ringEnhances anticancer activity
Variations in thiazole ring structureAlters antimicrobial properties
Presence of electron-donating groupsIncreases overall potency

Q & A

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile?

The synthesis typically involves cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds. For example, derivatives of imidazo[2,1-b][1,3]thiazole cores are synthesized by reacting 2-aminothiazoles with α-bromoketones or α-haloaldehydes under mild heating (60–80°C) in solvents like benzene or toluene for 2–4 hours . Modifications to the phenyl ring (e.g., chloro or nitro substituents) can be introduced via electrophilic aromatic substitution or pre-functionalized starting materials .

Q. How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

Substituents like chlorine, fluorine, or nitro groups at the 4-position of the phenyl ring significantly alter lipophilicity, electronic distribution, and steric effects. For instance:

  • 4-Chlorophenyl : Enhances metabolic stability and receptor-binding affinity due to electron-withdrawing effects .
  • 4-Fluorophenyl : Increases polarity, potentially improving aqueous solubility but reducing membrane permeability .
    Quantitative Structure-Activity Relationship (QSAR) models can predict these effects by correlating Hammett constants (σ) or logP values with biological activity .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons and carbon environments, confirming substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles in the imidazo-thiazole core, critical for understanding conformational stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield for imidazo[2,1-b][1,3]thiazole derivatives?

Key parameters include:

  • Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 medium improves nucleophilic substitution efficiency in heterocyclic systems .
  • Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., over-oxidation) while ensuring complete cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas benzene facilitates dehydration steps .
    Yield optimization often requires Design of Experiments (DoE) methodologies to balance competing factors .

Q. What methodological approaches resolve contradictions in the compound’s biological activity across cell lines?

Discrepancies in CAR receptor activation (EC50_{50} values) or transporter upregulation (e.g., ABCB1) may arise from:

  • Cell-specific cofactor availability : Primary hepatocytes vs. T98G glioblastoma cells exhibit varying levels of coactivators like PGC-1α, affecting CAR-mediated transcription .
  • Concentration-dependent effects : CITCO (a derivative) activates CAR at 50–100 nM but inhibits it at >10 µM due to receptor downregulation .
    Strategies include:
    • Dose-response profiling : Establish optimal concentration ranges for target engagement.
    • Co-treatment with inhibitors : Meclizine (a CAR inhibitor) validates specificity in assays .

Q. What structural features confer selectivity for the constitutive androstane receptor (CAR)?

  • Imidazo-thiazole core : The planar structure fits the CAR ligand-binding domain (LBD), with hydrogen bonding to residues like Asn152 and Thr308 .
  • Chlorophenyl and dichlorobenzyl groups : Enhance hydrophobic interactions in the LBD pocket, while the oxime group coordinates with a zinc ion in the receptor .
    Crystal structure data and molecular docking simulations are critical for rational design of selective analogs .

Q. How does this compound modulate drug transporters (e.g., ABCB1/ABCG2) at the blood-brain barrier?

CAR activation by 6-(4-chlorophenyl) derivatives upregulates ABCB1 and ABCG2 via retinoic acid response elements (RAREs) in promoter regions . Methodologies to study this include:

  • Luciferase reporter assays : Quantify promoter activity in hCMEC/D3 cells .
  • Transporter inhibition assays : Co-administration with Ko143 (ABCG2 inhibitor) assesses functional impact on drug efflux .

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